5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-

Descripción general

Descripción

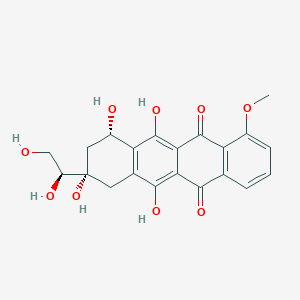

5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-, also known as 5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-, is a useful research compound. Its molecular formula is C₂₁H₂₀O₉ and its molecular weight is 416.4 g/mol. The purity is usually 95%.

The exact mass of the compound 5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthacenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,12-Naphthacenedione, 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5,12-Naphthacenedione, specifically the compound 8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-, is a derivative of naphthacenedione known for its significant biological activities. This compound is structurally related to doxorubicin and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and oncology.

Chemical Structure and Properties

The compound features a complex tetracyclic structure with multiple hydroxyl groups and a methoxy substituent. Its molecular formula is and it includes functional groups that contribute to its biological activity.

Anticancer Properties

5,12-Naphthacenedione derivatives have been extensively studied for their anticancer properties. The mechanisms through which these compounds exert their effects include:

- Intercalation with DNA : Similar to other anthracycline antibiotics like doxorubicin, this compound can intercalate into DNA strands, disrupting DNA replication and transcription processes .

- Topoisomerase Inhibition : The compound may inhibit topoisomerase II activity, leading to DNA strand breaks and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The redox cycling of naphthacenediones can lead to the production of ROS, contributing to oxidative stress in cancer cells.

Cytotoxicity Studies

In vitro studies have demonstrated that 5,12-naphthacenedione derivatives exhibit cytotoxic effects across various cancer cell lines. For instance:

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Structure-Activity Relationship (SAR)

The biological activity of 5,12-naphthacenedione can be influenced by its structural features. Key findings from SAR studies include:

- Hydroxyl Substituents : The presence of hydroxyl groups enhances solubility and facilitates interaction with biological targets .

- Methoxy Group : This group contributes to the stability of the molecule and may influence its binding affinity to target proteins .

Case Studies

Several case studies highlight the efficacy of 5,12-naphthacenedione derivatives in clinical settings:

- Doxorubicin Comparison : A comparative study showed that modified naphthacenediones exhibited similar or improved efficacy compared to doxorubicin in treating resistant cancer cell lines .

- Combination Therapy : Research indicated that combining naphthacenedione derivatives with other chemotherapeutic agents resulted in enhanced anticancer effects due to synergistic interactions .

Aplicaciones Científicas De Investigación

Anticancer Properties

Doxorubicin is widely used in the treatment of various cancers due to its ability to intercalate DNA and inhibit topoisomerase II. The following are key applications:

- Breast Cancer : Doxorubicin is administered post-surgery to prevent metastasis and is often combined with other chemotherapeutic agents.

- Leukemias : It is effective against acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).

- Lymphomas : Used in the treatment of Hodgkin and non-Hodgkin lymphoma.

- Sarcomas : Effective against soft tissue and bone sarcomas.

- Other Cancers : Doxorubicin is also utilized in treating ovarian cancer, gastric cancer, and various metastatic cancers.

Formulations

Doxorubicin is available in several formulations:

- Doxorubicin Hydrochloride : The standard form used in chemotherapy.

- Liposomal Doxorubicin (Doxil) : Encapsulated in liposomes to enhance drug delivery and reduce side effects.

Synthesis and Structural Studies

Research has focused on synthesizing derivatives of naphthacenedione for various applications:

- Photosensitizers : Studies have shown that derivatives can act as effective DNA photosensitizers when irradiated, leading to potential applications in photodynamic therapy for cancer treatment .

- Self-Assembled Structures : The compound has been utilized in the synthesis of macrocyclic compounds for advanced material science applications .

Ecotoxicological Studies

The ecological impact of doxorubicin and its derivatives has been assessed to understand their environmental toxicity. Studies indicate that while effective as a therapeutic agent, there are concerns regarding the ecological risks associated with pharmaceutical residues .

Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy of doxorubicin in various cancer treatments. For instance:

- A study involving breast cancer patients demonstrated improved survival rates when doxorubicin was administered alongside other chemotherapeutics compared to monotherapy .

- Research on liposomal formulations has indicated reduced side effects and improved patient compliance due to less frequent dosing requirements .

Comparative Analysis of Formulations

| Formulation Type | Advantages | Disadvantages |

|---|---|---|

| Doxorubicin Hydrochloride | Established efficacy; widely used | Higher side effects; requires frequent dosing |

| Liposomal Doxorubicin | Reduced side effects; prolonged circulation time | Higher cost; requires specialized administration |

Propiedades

IUPAC Name |

(7S,9S)-9-[(1S)-1,2-dihydroxyethyl]-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVVIRBOJFDFBH-FPQVQZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)([C@H](CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-23-6 | |

| Record name | Doxorubicinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXORUBICINOL AGLYCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI15ZES27N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.